Biotin-PEG23-azide: A Comprehensive Technical Guide for Researchers
Biotin-PEG23-azide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-PEG23-azide, a versatile reagent for the biotinylation of alkyne-containing molecules through "click" chemistry.[1] Addressed to researchers, scientists, and drug development professionals, this document outlines the key chemical properties, applications, and detailed experimental protocols for this compound.
Core Properties of Biotin-PEG23-azide
Biotin-PEG23-azide is a chemical compound that features a biotin molecule linked to an azide group via a 23-unit polyethylene glycol (PEG) spacer.[2][3][4] This structure allows for the covalent labeling of molecules containing an alkyne group through a highly efficient and specific reaction known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The long, hydrophilic PEG linker minimizes steric hindrance and enhances solubility in aqueous solutions, which is advantageous for biological applications.
| Property | Value | Reference(s) |
| Molecular Weight | 1325.60 g/mol | |
| Chemical Formula | C₅₈H₁₁₂N₆O₂₅S | |
| Purity | >90% to >97% (vendor dependent) | |
| Physical Form | Solid or viscous liquid | |
| Storage Conditions | -20°C | |
| Solubility | Aqueous soluble | |
| Spacer Arm Length | 87.7 Å |
Applications in Research and Drug Development
The unique properties of Biotin-PEG23-azide make it a valuable tool in a variety of research and drug development applications, including:
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Proteomics: Labeling and enrichment of alkyne-modified proteins for identification and quantification.
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Drug Discovery: As a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
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Bioconjugation: Site-specific biotinylation of proteins, peptides, and nucleic acids.
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Immunoassays: Development of sensitive detection methods such as ELISA and pull-down assays.
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Surface Chemistry: Functionalization of surfaces with biotin for the immobilization of biomolecules.
Experimental Protocol: Biotinylation of an Alkyne-Modified Protein and Subsequent Pull-Down Assay
This section details a general protocol for the copper-catalyzed click chemistry reaction to biotinylate an alkyne-modified protein, followed by a pull-down assay to isolate the biotinylated protein and its interacting partners.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
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Reagent Preparation:
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Prepare a 10 mM stock solution of Biotin-PEG23-azide in DMSO.
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Prepare a 50 mM stock solution of copper(II) sulfate in water.
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Prepare a 50 mM stock solution of a reducing agent, such as sodium ascorbate or tris(2-carboxyethyl)phosphine (TCEP), in water. This should be prepared fresh.
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Prepare a 1.7 mM stock solution of a copper-chelating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), in a 1:4 v/v mixture of DMSO and tert-butanol.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein (at a final concentration of 1-10 µM in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4), and the Biotin-PEG23-azide stock solution to a final concentration of 100 µM.
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Add the copper(II) sulfate stock solution to a final concentration of 1 mM.
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Add the TBTA stock solution to a final concentration of 1 mM.
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Initiate the reaction by adding the freshly prepared reducing agent stock solution to a final concentration of 5 mM.
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Incubation:
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Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
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Removal of Excess Reagents:
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Excess biotin-azide and copper can be removed by dialysis, size exclusion chromatography, or protein precipitation.
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Part 2: Pull-Down Assay of Biotinylated Protein
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Binding to Streptavidin Beads:
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Resuspend streptavidin-coated magnetic or agarose beads in a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.5).
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Add the biotinylated protein sample to the bead slurry.
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Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin beads.
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Washing:
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Pellet the beads using a magnetic rack or by centrifugation.
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Remove the supernatant and wash the beads three to five times with the binding buffer to remove non-specifically bound proteins.
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Elution:
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Elute the biotinylated protein and any interacting partners from the beads by adding an elution buffer (e.g., a buffer containing a high concentration of free biotin, or a low pH buffer).
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Incubate for 10-30 minutes at room temperature.
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Pellet the beads and collect the supernatant containing the eluted proteins.
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Analysis:
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The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the biotinylated protein and its interaction partners.
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Visualized Experimental Workflow
The following diagram illustrates the key steps in the biotinylation and pull-down workflow.
Caption: Workflow for biotinylating an alkyne-modified protein and subsequent pull-down assay.
